molecular formula C15H15N3O B11861684 4-Isoquinolinecarbonitrile, 5-(4-piperidinyloxy)- CAS No. 651308-50-8

4-Isoquinolinecarbonitrile, 5-(4-piperidinyloxy)-

Katalognummer: B11861684
CAS-Nummer: 651308-50-8
Molekulargewicht: 253.30 g/mol
InChI-Schlüssel: RYIXFTVXXSFLLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE is a heterocyclic compound that features both piperidine and isoquinoline moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE typically involves the reaction of isoquinoline derivatives with piperidine under specific conditions. One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with an isoquinoline derivative in the presence of a suitable base . The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline-4-carboxylic acid derivatives, while reduction can produce piperidine-substituted isoquinolines .

Wissenschaftliche Forschungsanwendungen

5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and inhibition of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE is unique due to the presence of both piperidine and isoquinoline moieties along with a carbonitrile group. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

651308-50-8

Molekularformel

C15H15N3O

Molekulargewicht

253.30 g/mol

IUPAC-Name

5-piperidin-4-yloxyisoquinoline-4-carbonitrile

InChI

InChI=1S/C15H15N3O/c16-8-12-10-18-9-11-2-1-3-14(15(11)12)19-13-4-6-17-7-5-13/h1-3,9-10,13,17H,4-7H2

InChI-Schlüssel

RYIXFTVXXSFLLL-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1OC2=CC=CC3=CN=CC(=C32)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.